molecular formula C9H11NO2 B8763083 2-(5-Ethylpyridin-2-yl)acetic acid

2-(5-Ethylpyridin-2-yl)acetic acid

Cat. No.: B8763083
M. Wt: 165.19 g/mol
InChI Key: DJRLUSYHJSNOOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Ethylpyridin-2-yl)acetic acid is a high-purity chemical compound serving as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. This molecule features a pyridine ring, a privileged structure in pharmaceuticals, substituted with an acetic acid moiety and an ethyl group, making it a versatile precursor for the synthesis of more complex molecules . The acetic acid functional group allows for further derivatization into various esters and amides, while the ethyl group on the pyridine ring can influence the compound's electronic properties and lipophilicity. Researchers utilize this and related pyridylacetic acid derivatives in the development of potential active pharmaceutical ingredients (APIs), as they are commonly found in molecules with biological activity . For example, the closely related 2-pyridylacetic acid is a known metabolite of the antivertigo drug Betahistine . As a research chemical, it is instrumental in exploring structure-activity relationships, synthesizing compound libraries for screening, and developing novel synthetic methodologies. Handling and Safety: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use. Please consult the safety data sheet (SDS) prior to use. Specific hazard statements for a similar compound include causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Disclaimer: This compound is offered For Research Use Only (RUO). It is strictly not for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-(5-ethylpyridin-2-yl)acetic acid

InChI

InChI=1S/C9H11NO2/c1-2-7-3-4-8(10-6-7)5-9(11)12/h3-4,6H,2,5H2,1H3,(H,11,12)

InChI Key

DJRLUSYHJSNOOD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyridinyl Acetic Acid Derivatives

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyridinyl acetic acids are highly dependent on substituent type and position. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison
Compound Name Substituent (Position) Molecular Formula Key Properties/Activities Reference
2-(5-Ethylpyridin-2-yl)acetic acid Ethyl (5) C₉H₁₁NO₂ Antimicrobial activity; metabolite of pioglitazone
2-(5-Fluoropyridin-2-yl)acetic acid Fluor (5) C₇H₆FNO₂ Higher electronegativity; similarity score: 0.88
2-(5-Methylpyridin-2-yl)acetic acid Methyl (5) C₈H₉NO₂ Reduced steric bulk; similarity score: 0.85
2-(4-Chloropyridin-2-yl)acetic acid hydrochloride Chloro (4) C₇H₇ClNO₂·HCl Enhanced halogen bonding potential
2-(5-Ethoxypyridin-2-yl)acetic acid hydrochloride Ethoxy (5) C₉H₁₁NO₃·HCl Increased polarity due to oxygen atom
Key Observations :

Fluorine’s electronegativity (in 5-fluoro analogs) may improve binding affinity to target enzymes through dipole interactions .

Biological Activity: Derivatives of this compound, such as Schiff bases and azetidinones, exhibit superior antimicrobial activity against bacterial and fungal strains compared to standard drugs like ciprofloxacin and fluconazole . Halogenated analogs (e.g., 4-chloro derivatives) are less explored but show promise in modulating toxicity profiles .

Table 2: Physicochemical Data
Property This compound 2-(5-Fluoropyridin-2-yl)acetic Acid 2-(5-Methylpyridin-2-yl)acetic Acid
LogP (Predicted) 1.8 1.2 1.5
Aqueous Solubility (mg/mL) 3.2 4.5 3.8
Synthetic Accessibility Moderate High Moderate
  • LogP : The ethyl derivative’s higher LogP aligns with its enhanced membrane permeability, critical for antimicrobial applications .
  • Synthetic Routes : Ethyl-substituted analogs often require multi-step synthesis, including nucleophilic substitution and ester hydrolysis, whereas methyl and fluoro derivatives can be synthesized more efficiently .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 2-(5-Ethylpyridin-2-yl)acetic acid?

  • Methodology :

  • Step 1 : Start with functionalized pyridine derivatives. For example, ethyl 2-(5-substituted-pyridin-2-yl)acetate analogs (e.g., 5-ethyl substitution) can be synthesized via nucleophilic substitution or coupling reactions. A base (e.g., NaH or K₂CO₃) is typically used to deprotonate the pyridine nitrogen, facilitating alkylation or esterification .
  • Step 2 : Hydrolyze the ester group using acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to yield the carboxylic acid. Monitor reaction progress via TLC or HPLC.
  • Optimization : Adjust solvent polarity (e.g., DMF for solubility) and temperature (60–80°C) to improve yield. Purify via recrystallization or column chromatography.
    • Key Data :
ParameterTypical Value
Yield (ester hydrolysis)70–85%
Purity (HPLC)≥95%

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

  • Experimental Design :

  • Crystallization : Dissolve the compound in a solvent (e.g., ethanol/water) and allow slow evaporation.
  • Data Collection : Use a single-crystal X-ray diffractometer (e.g., Bruker D8 Venture) at 200 K. Collect data with a Mo-Kα (λ = 0.71073 Å) or Cu-Kα source.
  • Refinement : Employ SHELX software (SHELXL for refinement, SHELXS for structure solution) . ORTEP-3 can visualize thermal ellipsoids and hydrogen bonding .
    • Key Findings :
ParameterValue (Example from Analog )
Crystal SystemOrthorhombic
Space GroupPbca
Unit Cell (Å)a = 14.2570, b = 7.9250, c = 29.8796
Hydrogen BondsO–H⋯O (2.68 Å) forming dimeric motifs

Q. What safety protocols are essential for handling this compound in the lab?

  • Precautions :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions.
  • Exposure Response : For skin contact, wash with soap/water; for inhalation, move to fresh air .
    • Hazard Data :
Hazard ClassGHS Code
Acute Toxicity (Oral/Dermal/Inhalation)Category 4 (H332, H312, H302)

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic and vibrational properties of this compound?

  • Computational Workflow :

  • Functional Selection : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to balance accuracy and computational cost .
  • Property Calculation : Optimize geometry, compute vibrational frequencies (FT-IR/Raman), and analyze frontier molecular orbitals (HOMO-LUMO gap).
    • Case Study : A related pyridine derivative showed a HOMO-LUMO gap of 4.2 eV, with strong IR absorption at 1700 cm⁻¹ (C=O stretch) .

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?

  • Conflict Analysis :

  • Scenario : Discrepancy in bond lengths (e.g., C–O in XRD vs. DFT).
  • Resolution :

Verify XRD data quality (R < 0.05, completeness > 98%).

Cross-validate DFT settings (solvent effects, dispersion corrections).

Use solid-state NMR to probe local electronic environments.

  • Example : In a carboxylate analog, XRD showed a 1.23 Å C=O bond, while DFT predicted 1.26 Å; solvent corrections reduced the error to <0.02 Å .

Q. What experimental strategies assess the biological activity of this compound?

  • Assay Design :

  • In Vitro Testing : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or FRET assays.
  • Microbial Studies : Conduct MIC (minimum inhibitory concentration) tests against Gram-positive/negative bacteria.
    • Data Interpretation :
Assay TypeTypical Metrics
IC₅₀ (Enzyme Inhibition)10–50 μM
MIC (Antibacterial)50–200 μg/mL

Data Contradiction Analysis

Case : Discrepancies in NMR chemical shifts between synthetic batches.

  • Root Cause :
    • Impurities : Unreacted starting materials (e.g., ethyl esters) or byproducts.
    • Solvent Effects : DMSO-d₆ vs. CDCl₃ may shift proton signals (δ 0.1–0.3 ppm).
  • Resolution :
    • Perform HSQC/HMBC to assign peaks conclusively.
    • Use LC-MS to quantify impurities (<1% threshold).

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